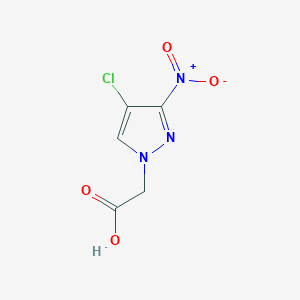
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl ester group and a phenyl ring bearing a tetrafluoroethoxy substituent. Its complex structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate typically involves multiple steps:
-
Formation of the Tetrafluoroethoxy Phenyl Intermediate
Starting Materials: 1,1,2,2-tetrafluoroethanol and a phenyl halide (e.g., bromobenzene).
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution to attach the tetrafluoroethoxy group to the phenyl ring.
-
Coupling with Piperazine
Starting Materials: The tetrafluoroethoxy phenyl intermediate and piperazine.
Reaction Conditions: This step typically involves a coupling reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Esterification
Starting Materials: The coupled product from the previous step and ethyl chloroformate.
Reaction Conditions: The esterification is performed under basic conditions, often using a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the phenyl ring or the piperazine moiety.
Products: Oxidation can lead to the formation of quinones or N-oxides, depending on the site of oxidation.
-
Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups to alcohols.
Products: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur at the phenyl ring or the piperazine nitrogen atoms.
Products: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers with unique properties. Its fluorinated moiety can impart desirable characteristics like chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrafluoroethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Ethyl 4-((3-(trifluoromethoxy)phenyl)carbonyl)piperazinecarboxylate
- Similar structure but with a trifluoromethoxy group instead of a tetrafluoroethoxy group.
-
Ethyl 4-((3-(difluoromethoxy)phenyl)carbonyl)piperazinecarboxylate
- Contains a difluoromethoxy group, leading to different chemical and physical properties.
-
Ethyl 4-((3-(pentafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
- Features a pentafluoroethoxy group, which may further enhance fluorophilicity and stability.
Uniqueness
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is unique due to the presence of the tetrafluoroethoxy group, which provides a balance between hydrophobicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and materials science.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
Propriétés
IUPAC Name |
ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N2O4/c1-2-25-15(24)22-8-6-21(7-9-22)13(23)11-4-3-5-12(10-11)26-16(19,20)14(17)18/h3-5,10,14H,2,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYEWVINKUWGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B494483.png)


![N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B494489.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B494491.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494493.png)
![3-amino-n-(2-bromophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494494.png)
![3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494496.png)
![3-amino-N-[2-(butylsulfanyl)phenyl]-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494498.png)
![3-amino-N-(3,4-dimethylphenyl)-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494499.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494502.png)
![3-amino-N-(4-bromo-2-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494503.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494504.png)
